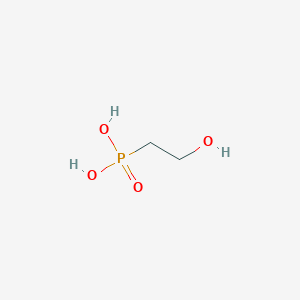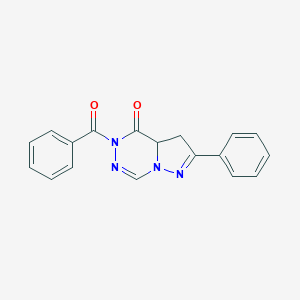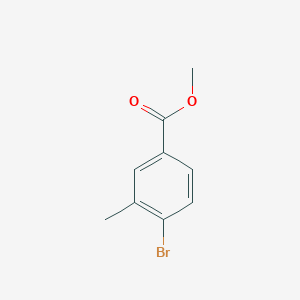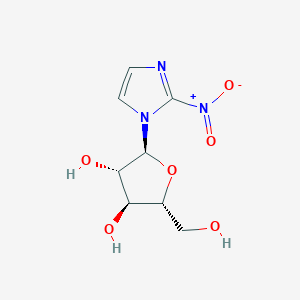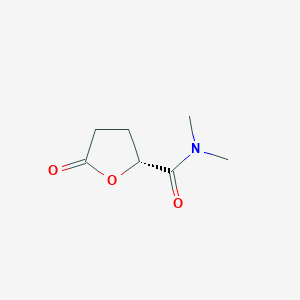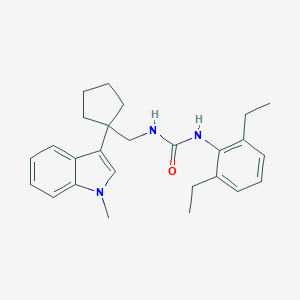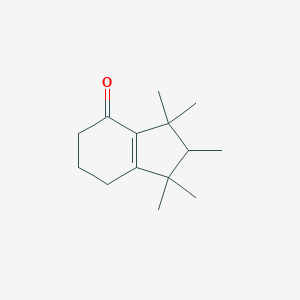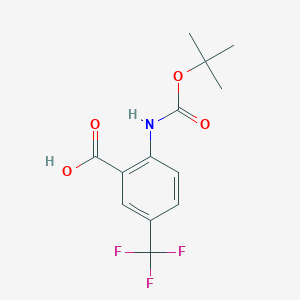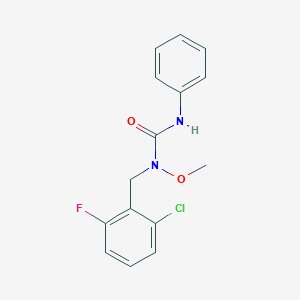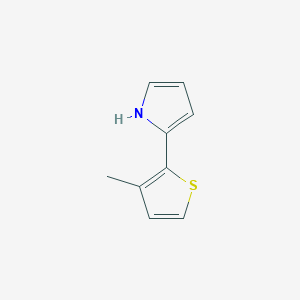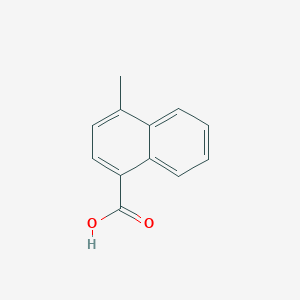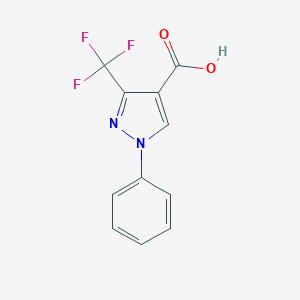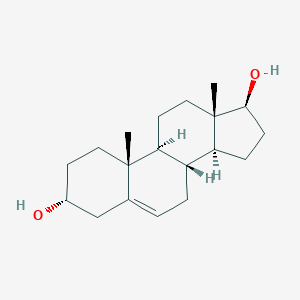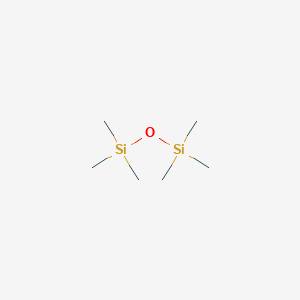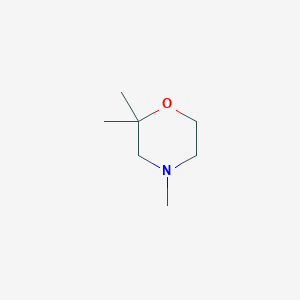
2,2,4-Trimethylmorpholine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2,2,4-Trimethylmorpholine (TMM) is a cyclic tertiary amine that is widely used as a solvent and as a reagent in organic synthesis. It is a colorless, clear liquid that has a faint amine odor and is highly soluble in water. TMM is a versatile compound that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and polymer industries.
科研应用
2,2,4-Trimethylmorpholine has been widely used in scientific research as a solvent and a reagent in organic synthesis. It is a useful reagent for the preparation of a variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. 2,2,4-Trimethylmorpholine is also used as a solvent for the synthesis of various polymers, such as polyurethanes and polycarbonates. In addition, 2,2,4-Trimethylmorpholine is used as a catalyst in the production of polyurethane foams.
作用机制
2,2,4-Trimethylmorpholine acts as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. The amine nitrogen of 2,2,4-Trimethylmorpholine is the site of electron donation. 2,2,4-Trimethylmorpholine can also act as a nucleophile, which means it can attack electrophilic sites in a reaction. The reactivity of 2,2,4-Trimethylmorpholine is due to the presence of the three methyl groups on the nitrogen atom, which increases the basicity of the nitrogen.
生化和生理效应
2,2,4-Trimethylmorpholine has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,2,4-Trimethylmorpholine has also been shown to affect the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. However, more research is needed to fully understand the effects of 2,2,4-Trimethylmorpholine on the nervous system.
实验室实验的优点和局限性
2,2,4-Trimethylmorpholine is a useful reagent in organic synthesis due to its high solubility in water and its ability to act as a nucleophile and a Lewis base. It is also relatively inexpensive and easy to obtain. However, 2,2,4-Trimethylmorpholine has some limitations in lab experiments. It can be difficult to handle due to its high reactivity, and it can also be toxic if ingested or inhaled. Therefore, proper safety precautions should be taken when working with 2,2,4-Trimethylmorpholine.
未来方向
There are several future directions for the use of 2,2,4-Trimethylmorpholine in scientific research. One area of interest is the use of 2,2,4-Trimethylmorpholine as a catalyst in the production of biodegradable polymers. 2,2,4-Trimethylmorpholine has also been investigated as a potential drug delivery agent due to its ability to solubilize hydrophobic drugs. In addition, 2,2,4-Trimethylmorpholine has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase. Further research is needed to fully understand the potential applications of 2,2,4-Trimethylmorpholine in these areas.
Conclusion:
In conclusion, 2,2,4-Trimethylmorpholine is a versatile compound that has a wide range of applications in various fields. It is a useful reagent in organic synthesis and a solvent for the synthesis of various polymers. 2,2,4-Trimethylmorpholine has some biochemical and physiological effects, and it has been investigated as a potential drug delivery agent and a treatment for Alzheimer's disease. However, proper safety precautions should be taken when working with 2,2,4-Trimethylmorpholine due to its high reactivity and potential toxicity.
合成方法
2,2,4-Trimethylmorpholine can be synthesized by reacting morpholine with acetone in the presence of a catalyst. The reaction is carried out at a temperature of around 60°C, and the product is obtained by distillation. The yield of 2,2,4-Trimethylmorpholine can be improved by using a high-pressure distillation process.
性质
CAS 编号 |
152563-10-5 |
|---|---|
产品名称 |
2,2,4-Trimethylmorpholine |
分子式 |
C7H15NO |
分子量 |
129.2 g/mol |
IUPAC 名称 |
2,2,4-trimethylmorpholine |
InChI |
InChI=1S/C7H15NO/c1-7(2)6-8(3)4-5-9-7/h4-6H2,1-3H3 |
InChI 键 |
XAYUNTQABPDGOF-UHFFFAOYSA-N |
SMILES |
CC1(CN(CCO1)C)C |
规范 SMILES |
CC1(CN(CCO1)C)C |
同义词 |
Morpholine, 2,2,4-trimethyl- (9CI) |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



